6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide
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Description
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Characterization
Synthesis and Characterization of Derivatives : Research has been conducted on the synthesis of various derivatives of isoquinoline and pyridine, including the development of new synthetic methods. For example, a study by Zaki et al. (2017) explored a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The study demonstrated the versatility of the compound as a precursor for the synthesis of other heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety, showcasing its potential in pharmacological activities exploration (Zaki, Radwan, & El-Dean, 2017).
Antitumor Agents : Another area of application is in the development of antitumor agents. A study by Atwell et al. (1988) on phenylquinoline-8-carboxamides showed that derivatives close to the minimum chromophore required for intercalative binding exhibited in vivo antitumor activity, suggesting the significance of the compound's structure in medicinal chemistry (Atwell, Bos, Baguley, & Denny, 1988).
Chemical Reactions and Molecular Devices : The coupling of picolinic acid and pyridine-2,6-dicarboxylic acid with N-alkylanilines, as researched by Devi et al. (2015), affords a range of mono- and bis-amides. These compounds are of interest for applications in catalysis, coordination chemistry, and molecular devices, highlighting the utility of these derivatives in diverse scientific fields (Devi, Barry, Houlihan, Murphy, Turner, Jensen, & Rutledge, 2015).
Potential Applications in Medicinal Chemistry
Antimicrobial Study : Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule related to the compound , exhibiting antifungal and antibacterial activities. This indicates the compound's potential as a backbone for developing antimicrobial agents (Patel & Patel, 2010).
Adenosine A3 Receptor Ligands : Research by van Muijlwijk-Koezen et al. (1998) on isoquinoline and quinazoline compounds identified them as a novel class of adenosine A3 receptor ligands, showcasing the importance of these structures in the development of receptor-specific drugs (van Muijlwijk-Koezen, Timmerman, Link, van der Goot, & IJzerman, 1998).
Properties
IUPAC Name |
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c22-20-10-9-16(13-23-20)21(26)24-18-7-3-4-8-19(18)25-12-11-15-5-1-2-6-17(15)14-25/h1-10,13H,11-12,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHYPKUAZMDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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